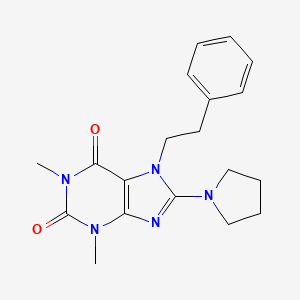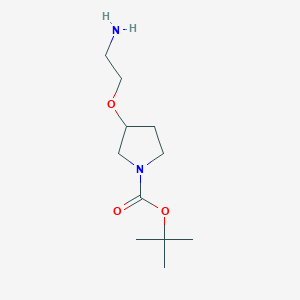
Tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is also known as “tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate”. It has a molecular formula of C11H23NO4 . It is also referred to as “tert-Butyl 3-[2-(2-Aminoethoxy)ethoxy]propanoate” and “3-[2-(2-Aminoethoxy)ethoxy]propanoic acid tert-butyl ester” among other names .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it is likely that it could be synthesized using amino acid building blocks . Amino acid building blocks are commonly used in the synthesis of peptoids, which are peptide analogs . The synthesis typically involves iterative reactions, such as the Ugi reaction .Molecular Structure Analysis
The molecular structure of “3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is characterized by its molecular formula C11H23NO4 . The average mass of the molecule is 233.305 Da and the monoisotopic mass is 233.162704 Da .Physical and Chemical Properties Analysis
The compound “3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a colorless or light yellowish viscous liquid .Applications De Recherche Scientifique
Divergent and Solvent Dependent Reactions
A study by Rossi et al. (2007) presents divergent and solvent-dependent reactions starting from a similar chemical structure, leading to the synthesis of various compounds including pyrrolidin-1-yl derivatives. This demonstrates the compound's utility in synthetic chemistry for creating diverse molecular structures under different conditions, offering pathways to novel compounds with potential applications in material science, pharmaceuticals, and chemical synthesis (Rossi et al., 2007).
Singlet Oxygen Reactions for Pyrrole Precursors
The work by Wasserman et al. (2004) explores the reaction of a tert-butyl ester of pyrrole carboxylic acid with singlet oxygen, leading to the formation of 5-substituted pyrroles. These compounds serve as precursors to prodigiosin and its analogs, highlighting the role of such tert-butyl esters in synthesizing biologically significant molecules (Wasserman et al., 2004).
Hydrophilic Aliphatic Polyesters
Trollsås et al. (2000) describe the synthesis and polymerization of cyclic esters containing functional groups, showcasing the relevance of compounds like "3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester" in creating functional materials with applications ranging from biodegradable polymers to medical devices (Trollsås et al., 2000).
Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
Herath and Cosford (2010) report on the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, showcasing the compound's utility in creating complex structures efficiently, which is crucial for pharmaceutical synthesis and chemical research (Herath & Cosford, 2010).
Analysis of Specific Markers of Protein Oxidation
Pietzsch et al. (2003) discuss using N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives for rapid and sensitive determination of specific markers of protein oxidation, indicating the potential of "3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester" in analytical chemistry and diagnostic applications (Pietzsch et al., 2003).
Safety and Hazards
Orientations Futures
The future directions for “3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” could involve further exploration of its potential uses in the synthesis of novel organic compounds, given its structural similarity to other compounds used as building blocks in chemical synthesis . Additionally, its potential biological activities could be explored further, given the known activities of structurally similar compounds .
Mécanisme D'action
As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, permeability, stability, and metabolic stability play a role in determining the bioavailability of a compound.
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the stability, solubility, and consequently the efficacy of the compound. For instance, certain compounds are more stable at specific pH levels .
Propriétés
IUPAC Name |
tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-9(8-13)15-7-5-12/h9H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCRMZLOUHPHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-09-2 |
Source


|
| Record name | tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)

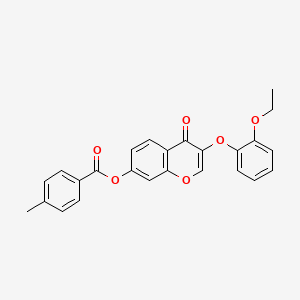
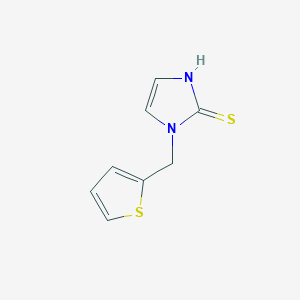
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2942504.png)

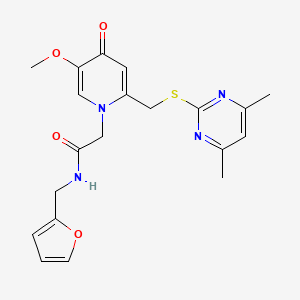
![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)
